molecular formula C8H10ClN3O2 B019149 4-Guanidinobenzoic acid hydrochloride CAS No. 42823-46-1

4-Guanidinobenzoic acid hydrochloride

Cat. No.: B019149
CAS No.: 42823-46-1
M. Wt: 215.64 g/mol
InChI Key: YETFLAUJROGBMC-UHFFFAOYSA-N
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Description

4-Guanidinobenzoic acid hydrochloride (4-GBAH) is a synthetic organic compound with a wide range of applications in biochemistry and physiology, as well as in laboratory experiments. 4-GBAH is a crystalline powder that is soluble in water and other polar solvents. Its molecular formula is C7H10ClN3O2. It is a white powder with a melting point of about 170-172°C. 4-GBAH is used in various biochemical and physiological experiments, such as in the study of protein-ligand interactions and in the characterization of enzyme activities. It can also be used in the synthesis of various compounds.

Scientific Research Applications

  • Protein Folding : Guanidine hydrochloride, a related compound, has been shown to refold acid-unfolded proteins and stabilize the molten globule state, with cooperative unfolding at higher concentrations, indicating its differential action as a denaturant (Hagihara et al., 1993).

  • Enzyme Activity Measurement : Benzyl p-guanidinothiobenzoate hydrochloride, another derivative, serves as a titrant for determining active-site concentrations of trypsin and related enzymes, offering advantages over other compounds (Cook & Powers, 1983).

  • DNA Isolation : A modified procedure using 4 M guanidine hydrochloride demonstrates selectivity in precipitating DNA, RNA, and polysaccharide using different organic precipitants (Pramanick et al., 1976).

  • Pharmaceutical Applications : Derivatives like γ-guanidinobutyric acid hydrochloride show potential in pharmaceuticals due to their structural characteristics (Maeda et al., 1972).

  • Synthesis Optimization : Optimizing the synthesis of human acrosin inhibitor 4′-acetaminophenyl 4-guanidinobenzoate hydrochloride (AGB) can significantly increase yield, making it a more efficient process (Yu, 2010).

  • Contraceptive Research : Aryl 4-guanidinobenzoates synthesized from FDA-approved phenols have shown potential as nonhormonal contraceptive agents due to their potent inhibition of human acrosin (Kaminski et al., 1986).

  • Anti-HIV Activity : 4'-acetamidophenyl-4-guanidinobenzoate (AGB) has potential as an experimental vaginal contraceptive with anti-HIV activity, indicating its role in combating sexual transmission of HIV (Bourinbaiar & Lee-Huang, 1995).

  • Anti-Pancreatitis Drug Development : Nafamostat mesilate, prepared from 4-guanidinobenzoic acid hydrochloride, shows promise as an anti-pancreatitis drug (Che et al., 2007).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-Guanidinobenzoic acid hydrochloride involves the reaction of 4-nitrobenzoic acid with guanidine hydrochloride followed by reduction of the nitro group to an amino group and subsequent conversion of the amino group to a guanidine group.", "Starting Materials": [ "4-nitrobenzoic acid", "guanidine hydrochloride", "sodium dithionite", "sodium bicarbonate", "hydrochloric acid", "water", "ethanol" ], "Reaction": [ "Step 1: Dissolve 4-nitrobenzoic acid in water and add guanidine hydrochloride. Heat the mixture at 90-100°C for 4-5 hours.", "Step 2: Cool the reaction mixture and filter the precipitate. Wash the precipitate with water and dry it.", "Step 3: Dissolve the precipitate in ethanol and add sodium dithionite. Heat the mixture at reflux for 1-2 hours.", "Step 4: Add sodium bicarbonate to the mixture to neutralize the acid formed during the reduction. Filter the precipitate and wash it with water.", "Step 5: Dissolve the precipitate in hydrochloric acid and add guanidine hydrochloride. Heat the mixture at 80-90°C for 2-3 hours.", "Step 6: Cool the reaction mixture and filter the precipitate. Wash the precipitate with water and dry it to obtain 4-Guanidinobenzoic acid hydrochloride." ] }

42823-46-1

Molecular Formula

C8H10ClN3O2

Molecular Weight

215.64 g/mol

IUPAC Name

4-(diaminomethylideneamino)benzoic acid;hydron;chloride

InChI

InChI=1S/C8H9N3O2.ClH/c9-8(10)11-6-3-1-5(2-4-6)7(12)13;/h1-4H,(H,12,13)(H4,9,10,11);1H

InChI Key

YETFLAUJROGBMC-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)O)N=C(N)N.Cl

Canonical SMILES

[H+].C1=CC(=CC=C1C(=O)O)N=C(N)N.[Cl-]

42823-46-1

Pictograms

Irritant

Related CAS

16060-65-4 (Parent)

synonyms

4-[(Aminoiminomethyl)amino]benzoic Acid Hydrochloride;  p-Guanidinobenzoic Acid Hydrochloride; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 4-Guanidinobenzoic acid hydrochloride used in the synthesis of other compounds?

A1: this compound serves as a key starting material for synthesizing various pharmaceutical compounds. For instance, it reacts with 6-Amidino-2-naphthol methanesulfonate to produce Nafamostat mesilate, an anti-pancreatitis drug []. This synthesis typically utilizes DCC (N,N'-Dicyclohexylcarbodiimide) as a coupling agent and DMAP (4-Dimethylaminopyridine) as a catalyst []. In another example, it's used to create human acrosin inhibitor 4′-Acetaminophenyl 4-guanidinobenzoate hydrochloride through condensation with 4-acetaminophenol []. This reaction's efficiency can be optimized by carefully selecting the condensing agent, reaction time, and solvent [].

Q2: Beyond its use in pharmaceuticals, are there any other applications for this compound?

A2: Yes, recent research highlights its potential in material science, particularly in developing high-performance perovskite solar cells. this compound can act as a π-conjugated small-molecule cross-linker within the Pb-X framework of inorganic CsPbI2Br perovskites []. This cross-linking stiffens the structure, inhibiting ion migration and enhancing the material's stability against light and heat degradation [].

Q3: What are the solubility characteristics of this compound?

A3: Studies have investigated the solubility of this compound in various solvents at different temperatures. This information is crucial for optimizing reaction conditions during synthesis and understanding its behavior in different chemical environments [].

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